![molecular formula C14H15F3N2O2 B2633090 6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034535-96-9](/img/structure/B2633090.png)
6-(3-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and has the chemical formula C5H5N . It also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group . The compound also appears to contain a carboxylic acid group (-COOH), which is a common functional group in organic chemistry .
Molecular Structure Analysis
The compound seems to have a complex structure with multiple functional groups. The pyridine ring and the trifluoromethyl group contribute to the molecule’s polarity, while the carboxylic acid group can form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the carboxylic acid group. Pyridine rings can undergo electrophilic substitution reactions . The trifluoromethyl group is generally considered to be stable and resistant to reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring, the trifluoromethyl group, and the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Transformations
The compound under discussion is closely related to various research interests in synthetic chemistry, particularly involving spirocyclic and pyridine derivatives. Research in this domain focuses on the synthesis of novel compounds that could serve as intermediates or active molecules in the development of pharmaceuticals or materials with unique properties. For example, research has explored the synthesis of CF3-containing 2-pyridone derivatives through novel redox reactions, demonstrating the synthetic potential of related compounds for preparing a wide variety of 2-pyridone derivatives with good to moderate yields (Sosnovskikh, Barabanov, & Usachev, 2003). Similarly, studies on heterospirocyclic compounds and their use as dipeptide synthons illustrate the utility of spirocyclic structures in peptide synthesis, offering new avenues for drug design and development (Suter, Stoykova, Linden, & Heimgartner, 2000).
Organometallic Chemistry
In organometallic chemistry, the versatility of related compounds is highlighted through one-pot processes that transform alkenylpyridines into spiro-linked carboxylates, demonstrating the compound’s relevance in creating complex structures efficiently (Fraenkel, Chow, Liang, Song, & Gallucci, 2012). This showcases the broader applicability of such compounds in facilitating complex synthetic routes.
Molecular Design and Pharmacological Potential
Further, research into the pharmacological potential of spirocyclic and pyridine derivatives is significant, with studies focusing on their application in developing new therapeutics. For instance, the discovery of potent nonbile acid FXR agonists for treating nonalcoholic steatohepatitis highlights the therapeutic potential of compounds within this chemical space (Carpenter et al., 2021). This illustrates the relevance of such compounds in addressing unmet medical needs through innovative molecular design.
Material Science and Luminescence Studies
Additionally, the synthesis of novel conjugated europium complexes with related structural frameworks emphasizes the exploration of these compounds in material sciences, particularly in creating materials with unique luminescent properties (An et al., 2003). This suggests the potential of such compounds in the development of new materials for optical applications.
Future Directions
properties
IUPAC Name |
6-[3-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)9-3-1-6-18-11(9)19-7-10(12(20)21)13(8-19)4-2-5-13/h1,3,6,10H,2,4-5,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCGCBVAPYKWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

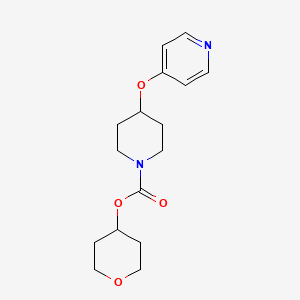
![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)
![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2633012.png)
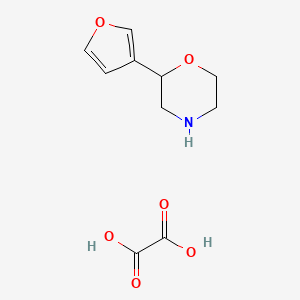
![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)

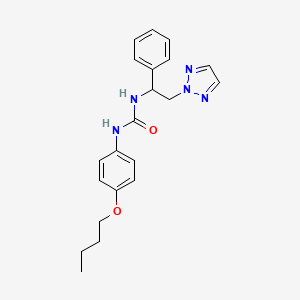
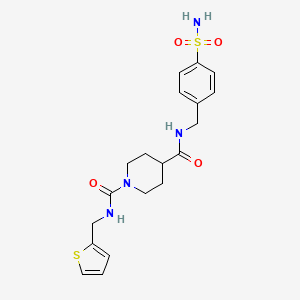


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)
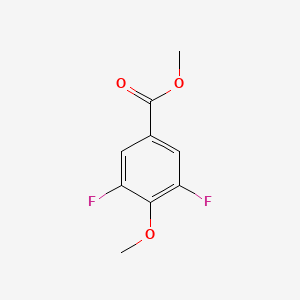
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2633029.png)